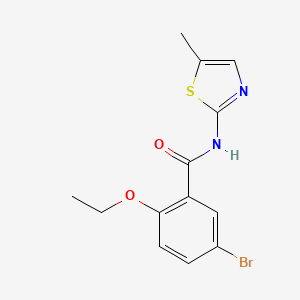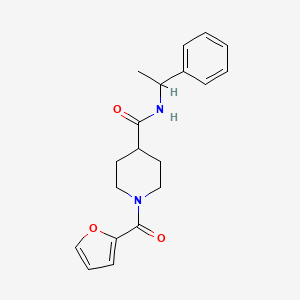
5-bromo-2-ethoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-2-ethoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide: is an organic compound that belongs to the class of benzamides It features a bromine atom at the 5th position of the benzene ring, an ethoxy group at the 2nd position, and a thiazole ring attached to the amide nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 5-bromo-2-ethoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide typically involves multiple steps:
Bromination: The starting material, 2-ethoxybenzoic acid, undergoes bromination using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 5th position.
Amidation: The brominated product is then reacted with 5-methyl-1,3-thiazol-2-amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.
Industrial Production Methods:
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromine atom, potentially replacing it with a hydrogen atom.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea in the presence of a base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Dehalogenated benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions.
Material Science: It may serve as a building block for the synthesis of advanced materials with specific electronic or optical properties.
Biology and Medicine:
Antimicrobial Agents: The thiazole ring is known for its antimicrobial properties, making this compound a potential candidate for the development of new antibiotics.
Cancer Research: Benzamide derivatives have shown promise in cancer research due to their ability to inhibit certain enzymes involved in cancer cell proliferation.
Industry:
Pharmaceuticals: The compound can be used in the synthesis of pharmaceutical intermediates.
Agrochemicals: It may be explored for use in the development of new pesticides or herbicides.
Mechanism of Action
The mechanism of action of 5-bromo-2-ethoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide would depend on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. For example, in antimicrobial applications, it may inhibit bacterial enzymes essential for cell wall synthesis.
Comparison with Similar Compounds
5-bromo-2-methoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide: Similar structure but with a methoxy group instead of an ethoxy group.
5-chloro-2-ethoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness:
The presence of the ethoxy group and the bromine atom in 5-bromo-2-ethoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide may confer unique electronic properties, making it more suitable for specific applications compared to its analogs. The combination of the benzamide and thiazole moieties also provides a versatile scaffold for further functionalization and optimization in various research fields.
Properties
IUPAC Name |
5-bromo-2-ethoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O2S/c1-3-18-11-5-4-9(14)6-10(11)12(17)16-13-15-7-8(2)19-13/h4-7H,3H2,1-2H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZVIYYMHJWYPGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)C(=O)NC2=NC=C(S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-allyl-6-[(6-quinoxalinylimino)methyl]phenol](/img/structure/B5455647.png)
![2-[5-chloro-6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]-N-(2-chlorophenyl)propanamide](/img/structure/B5455649.png)
![2-(2-BROMO-4-{[(Z)-2-(3-BROMOPHENYL)HYDRAZONO]METHYL}-6-ETHOXYPHENOXY)-N~1~-PHENETHYLACETAMIDE](/img/structure/B5455664.png)
![ethyl 1-(naphtho[2,1-b]furan-2-ylcarbonyl)-4-piperidinecarboxylate](/img/structure/B5455672.png)
![4-{3-[(4-methyl-2-pyrimidinyl)oxy]benzoyl}morpholine](/img/structure/B5455678.png)
![(2R*,3S*,6R*)-3-phenyl-5-(1-phenyl-1H-tetrazol-5-yl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5455679.png)
![7-[(4-methoxy-1-naphthyl)methylene]-3,6-dimethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B5455707.png)
![Ethyl (2E)-3-[8-methoxy-3-(4-nitrophenyl)-2H,3H,3AH,4H,5H-benzo[G]indazol-2-YL]but-2-enoate](/img/structure/B5455710.png)
![3-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5455715.png)

![4-[(2-chlorobenzyl)oxy]-N-pyridin-3-ylbenzamide](/img/structure/B5455729.png)
![4-(4-methoxy-2,3-dimethylbenzyl)-3-[2-(4-morpholinyl)-2-oxoethyl]-2-piperazinone](/img/structure/B5455733.png)
![2-(4-CHLOROPHENYL)-2-[(4-CHLOROPHENYL)METHYL]-2,3-DIHYDRO-1H-INDENE-1,3-DIONE](/img/structure/B5455741.png)
